N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide
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Overview
Description
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is a chemical compound with the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol . This compound is known for its unique structure, which includes a thiolane ring and a hydroxy group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide typically involves the reaction of 3-methylbutanamide with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to achieve high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The hydroxy group and thiolane ring play crucial roles in its binding to enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoic acid
- N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-β-alanine
Uniqueness
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is unique due to its specific substitution pattern on the thiolane ring and the presence of a hydroxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H17NO4S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C9H17NO4S/c1-6(2)3-9(12)10-7-4-15(13,14)5-8(7)11/h6-8,11H,3-5H2,1-2H3,(H,10,12) |
InChI Key |
ZINYRENVFOMNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
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